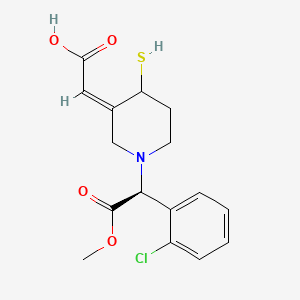

Clopidogrel active metabolite

Descripción

Structure

3D Structure

Propiedades

Número CAS |

1148015-30-8 |

|---|---|

Fórmula molecular |

C16H18ClNO4S |

Peso molecular |

355.8 g/mol |

Nombre IUPAC |

(2Z)-2-[1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid |

InChI |

InChI=1S/C16H18ClNO4S/c1-22-16(21)15(11-4-2-3-5-12(11)17)18-7-6-13(23)10(9-18)8-14(19)20/h2-5,8,13,15,23H,6-7,9H2,1H3,(H,19,20)/b10-8-/t13?,15-/m0/s1 |

Clave InChI |

CWUDNVCEAAXNQA-AWGNNQSZSA-N |

SMILES isomérico |

COC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC(/C(=C\C(=O)O)/C2)S |

SMILES canónico |

COC(=O)C(C1=CC=CC=C1Cl)N2CCC(C(=CC(=O)O)C2)S |

Origen del producto |

United States |

Enzymatic Biotransformation Pathways Leading to Clopidogrel Active Metabolite

First Oxidative Conversion: Clopidogrel (B1663587) to 2-Oxo-Clopidogrel Intermediate

The first crucial step in the bioactivation of clopidogrel is its oxidation to the intermediate metabolite, 2-oxo-clopidogrel. This reaction is exclusively catalyzed by various isoforms of the cytochrome P450 enzyme system. neliti.comnovapublishers.com While several CYP enzymes have been implicated, their relative contributions have been a subject of considerable research and some debate.

In vitro studies utilizing human liver microsomes and recombinant CYP isoforms have identified CYP1A2, CYP2B6, and CYP2C19 as the primary catalysts in the formation of 2-oxo-clopidogrel. neliti.comnovapublishers.com The interplay and individual significance of these isoforms are detailed below.

CYP1A2 is a significant contributor to the initial oxidation of clopidogrel. Research has demonstrated its capacity to metabolize clopidogrel to 2-oxo-clopidogrel. nih.govnih.gov One key study estimated the contribution of CYP1A2 to be approximately 35.8% of the total formation of this intermediate metabolite. neliti.comnovapublishers.com

The CYP2B6 isozyme also plays a notable role in the conversion of clopidogrel to its 2-oxo intermediate. Its involvement is consistently reported in in vitro studies. nih.govnih.gov The estimated contribution of CYP2B6 to this initial oxidative step is reported to be around 19.4%. neliti.comnovapublishers.com

CYP2C19 is often considered a major player in the metabolism of clopidogrel, and its genetic polymorphisms are well-known to influence patient response to the drug. For the initial oxidative step, studies have indicated that CYP2C19 is responsible for a substantial portion of 2-oxo-clopidogrel formation, with an estimated contribution of 44.9%. neliti.comnovapublishers.comresearchgate.net This highlights the critical role of CYP2C19 in initiating the bioactivation cascade.

| Enzyme | Vmax (pmol/min/pmol P450) | Km (μM) | Contribution (%) |

| CYP1A2 | 13.9 | 27.8 | 35.8 |

| CYP2B6 | 7.7 | 1.1 | 19.4 |

| CYP2C19 | 9.1 | 12.1 | 44.9 |

| This table presents the kinetic parameters (Vmax and Km) and estimated contributions of the major CYP450 isoforms involved in the formation of 2-oxo-clopidogrel from clopidogrel, based on data from Kazui et al. (2010). neliti.comnovapublishers.com |

While there is general agreement on the involvement of CYP1A2, CYP2B6, and CYP2C19 in the formation of 2-oxo-clopidogrel, the precise contribution of each isoform remains a topic of discussion. nih.govresearchgate.net The discrepancies in reported findings can often be attributed to the different in vitro systems used in the research, such as human liver microsomes versus recombinant cDNA-expressed enzymes. nih.gov

Cytochrome P450 Isoform Contributions to the Initial Oxidative Step

Second Oxidative and Hydrolytic Conversion: 2-Oxo-Clopidogrel to the Active Thiol Metabolite

Following its formation, the intermediate 2-oxo-clopidogrel undergoes a second, more complex conversion to the active thiol metabolite. This step is not a simple, single-enzyme reaction but involves both oxidative and hydrolytic processes, with contributions from both CYP enzymes and other esterases. acs.orgresearchgate.netnih.gov

The conversion of 2-oxo-clopidogrel to a reactive sulfenic acid intermediate is understood to be a P450-dependent oxidative process. acs.org Several CYP isoforms, including CYP2B6, CYP2C9, CYP2C19, and CYP3A4, have been shown to catalyze this step. nih.govclinpgx.org One study estimated the contributions of these enzymes to be 32.9%, 6.76%, 20.6%, and 39.8%, respectively. novapublishers.com

A significant point of controversy in this second step is the role of paraoxonase-1 (PON1), a serum esterase. nih.govnih.gov Some research has proposed that PON1 is the primary enzyme responsible for the hydrolytic opening of the thiolactone ring of 2-oxo-clopidogrel to form the active metabolite. nih.gov However, other studies have challenged this, suggesting that the major pathway for the formation of the active thiol isomer is P450-dependent, and that PON1 may be involved in the formation of a minor, inactive thiol isomer. acs.orgnih.gov This debate highlights the ongoing efforts to fully elucidate the intricate enzymatic machinery responsible for the final step in clopidogrel's activation. The differing findings may again be attributable to the various in vitro systems and methodologies employed in the research. nih.gov

Cytochrome P450 Isoform Contributions to the Second Activation Step

The second step in the bioactivation of clopidogrel, the conversion of 2-oxo-clopidogrel to the active thiol metabolite, is a complex process involving multiple CYP450 isoforms. Several studies have aimed to elucidate the specific contributions of each enzyme, leading to a body of research with some conflicting findings.

Role of CYP2C19 Isozyme

CYP2C19 is widely considered a key enzyme in the metabolic activation of clopidogrel, contributing to both the first and second steps of the process. clinpgx.orgbohrium.com Its involvement is supported by a substantial amount of clinical evidence, where genetic variations in the CYP2C19 gene are linked to variability in the exposure to the active metabolite and, consequently, in the antiplatelet response. nih.govnih.gov Individuals with loss-of-function CYP2C19 alleles, known as poor metabolizers, exhibit reduced formation of the active metabolite and are at a higher risk for adverse cardiovascular events. nih.govyoutube.com Conversely, the CYP2C1917 allele, associated with increased enzyme expression, has been linked to a greater risk of bleeding. nih.gov In vitro studies using cDNA-expressed human P450 isoforms have shown that CYP2C19 catalyzes the formation of the active metabolite from 2-oxo-clopidogrel. bohrium.com

Role of CYP3A4/5 Isozymes

The CYP3A4 and CYP3A5 isoforms are also significant contributors to the formation of the clopidogrel active metabolite, primarily in the second oxidative step. clinpgx.orgbohrium.com Some research suggests that CYP3A4 and CYP3A5 are the primary enzymes responsible for the in vivo metabolism of clopidogrel due to their high abundance in the human liver. researchgate.netclinpgx.org In vitro studies have demonstrated that CYP3A4 can metabolize 2-oxo-clopidogrel to produce the active metabolite. clinpgx.orgnih.gov Furthermore, the co-administration of clopidogrel with inhibitors or inducers of CYP3A4 has been shown to affect its antiplatelet efficacy. ahajournals.org Interestingly, CYP3A4/5 has also been identified as being involved in the metabolic attrition of the piperidine (B6355638) motif of clopidogrel, a deactivating pathway. acs.orgnih.gov This suggests a dual role for these isozymes in both the activation and deactivation of the drug. acs.orgnih.gov

Role of CYP2B6 Isozyme

CYP2B6 is another enzyme implicated in both oxidative steps of clopidogrel's bioactivation. clinpgx.orgnih.gov It has been demonstrated in vitro that CYP2B6 can catalyze the conversion of 2-oxo-clopidogrel to the active metabolite. clinpgx.orgbohrium.com In fact, some studies suggest a substantial contribution of CYP2B6 to this second activation step. bohrium.comnih.gov It has also been noted that the active metabolite of clopidogrel can cause mechanism-based inactivation of CYP2B6. nih.govresearchgate.net

Relative Enzymatic Importance and Debates

The relative importance of the different CYP450 isoforms in the bioactivation of clopidogrel is a subject of ongoing debate, with conflicting evidence from various in vitro studies. nih.govresearchgate.net While there is general agreement on the involvement of CYP1A2 and CYP2B6 in the initial conversion of clopidogrel to 2-oxo-clopidogrel, the roles of CYP2C19 and CYP3A4 in this first step are less consistent across studies. nih.govresearchgate.netdrugbank.com

For the second step, the conversion of 2-oxo-clopidogrel to the active thiol metabolite, multiple CYP enzymes, including CYP2B6, CYP2C9, CYP2C19, and CYP3A4, have been shown to be capable of catalyzing this reaction. clinpgx.orgbohrium.com One study estimated the contributions of these enzymes to the formation of the active metabolite as follows: CYP3A4 at 39.8%, CYP2B6 at 32.9%, CYP2C19 at 20.6%, and CYP2C9 at 6.76%. bohrium.comresearchgate.net However, other research has pointed to CYP3A4/5 as the predominant enzymes in clopidogrel activation in vivo. researchgate.netclinpgx.org The view that CYP2C19 is a major contributor is strongly supported by pharmacogenomic studies. nih.govnih.gov The inconsistencies in in vitro findings may be attributed to differences in experimental systems and laboratory conditions. nih.govresearchgate.net

Table 1: Estimated Contributions of CYP450 Isoforms to the Second Activation Step of Clopidogrel

| CYP450 Isoform | Estimated Contribution (%) |

|---|---|

| CYP3A4 | 39.8 |

| CYP2B6 | 32.9 |

| CYP2C19 | 20.6 |

| CYP2C9 | 6.76 |

Data based on in vitro enzyme kinetic parameters. bohrium.comresearchgate.net

Non-Cytochrome P450 Enzymatic Contributions to Active Metabolite Formation

Recent research has explored the potential role of enzymes other than the cytochrome P450 system in the bioactivation of clopidogrel. One such enzyme that has been the focus of significant investigation is paraoxonase-1 (PON1).

Some studies have proposed that PON1 is a crucial enzyme for the bioactivation of clopidogrel, with its common Q192R polymorphism influencing the rate of active metabolite formation. nih.gov It has been suggested that PON1 is involved in the conversion of 2-oxo-clopidogrel to the active thiol metabolite. nih.gov However, this role for PON1 is highly debated, with several subsequent studies failing to replicate these findings. mdpi.com

Further research has indicated that there may be two distinct metabolic pathways for the opening of the thiolactone ring of 2-oxo-clopidogrel. The major pathway is dependent on CYP450 enzymes, leading to the formation of the primary active thiol metabolite. acs.orgnih.gov A second, minor pathway, which appears to be dependent on PON1, results in the formation of an isomeric form of the active metabolite. acs.orgnih.gov In vitro studies have shown that the production of the active metabolite from 2-oxo-clopidogrel is significantly higher in human liver microsomes (rich in CYPs) compared to serum (where PON1 is present). nih.gov Furthermore, experiments using recombinant PON1 did not detect the formation of the active metabolite. nih.gov Studies in PON1-deficient mice also support the proposition that this enzyme is not essential for the bioactivation of clopidogrel.

Elucidation of Key Metabolic Intermediates and Reaction Mechanisms

The conversion of 2-oxo-clopidogrel to the active thiol metabolite is not a single reaction but a sequence involving highly reactive, transient intermediates. Identifying these intermediates has been key to understanding the bioactivation mechanism.

The second step in clopidogrel's bioactivation begins with a cytochrome P450-dependent oxidation of the thiolactone metabolite, 2-oxo-clopidogrel. researchgate.netwashington.edu This oxidation event forms a highly reactive and unstable intermediate known as a thiolactone sulfoxide (B87167). researchgate.netwashington.eduresearchgate.net This intermediate has been described as a potent bis-electrophile, meaning it has two sites susceptible to attack by nucleophiles. acs.orgwashington.edu The formation of this thiolactone sulfoxide is the critical event that primes the thiolactone ring for opening. nih.govwashington.edu Its reactive nature means it can be attacked by various nucleophiles, including water or glutathione (B108866), leading to several different downstream products. acs.orgnih.gov The main bioactivation pathway involves the subsequent reaction of this intermediate with water to proceed toward the active metabolite. nih.gov

Following the formation of the thiolactone sulfoxide, a nucleophilic attack by a water molecule opens the ring, leading to the formation of another crucial, yet highly unstable, intermediate: a sulfenic acid. nih.govnih.govresearchgate.net The existence of this sulfenic acid intermediate has been confirmed through trapping experiments using agents like dimedone, which forms a stable, detectable adduct. nih.gov The formation of this intermediate is dependent on CYP enzymes. nih.gov

The sulfenic acid is highly reactive and represents the immediate precursor to the active metabolite. nih.govnih.gov It is subsequently reduced to the stable, pharmacologically active thiol metabolite. nih.govresearchgate.net This reduction can be facilitated by cellular reducing agents such as glutathione (GSH). nih.govnih.gov The reaction with GSH can initially form a mixed disulfide conjugate, which is then further reduced by another GSH molecule to release the final active thiol metabolite. nih.govnih.govresearchgate.net

Concurrent Inactivation Pathways of Clopidogrel

While a small fraction of absorbed clopidogrel undergoes the necessary two-step bioactivation, the vast majority is shunted into an inactivation pathway, which represents the predominant metabolic fate of the parent compound.

The primary metabolic pathway for clopidogrel, accounting for approximately 85% of an administered dose, is rapid hydrolysis by esterases in the liver. researchgate.netfrontiersin.orgresearchgate.netnih.gov This reaction is catalyzed predominantly by human carboxylesterase 1 (CES1). researchgate.netnih.govnih.gov CES1 efficiently hydrolyzes the methyl ester group of the parent clopidogrel to form an inactive carboxylic acid derivative. researchgate.netnih.govnih.gov This metabolite is the main circulating compound related to the drug in plasma but possesses no antiplatelet activity. researchgate.net

CES1 can also hydrolyze the intermediate 2-oxo-clopidogrel and the final active thiol metabolite, further contributing to the attenuation of the drug's effect. nih.govnih.gov The high efficiency of this hydrolytic inactivation pathway is a major reason why only a small percentage of the clopidogrel dose is converted into the active form. nih.gov Genetic variations in the CES1 gene that impair enzyme activity have been shown to reduce the hydrolysis of clopidogrel, leading to higher plasma concentrations of both the parent drug and its active metabolite, thereby increasing its antiplatelet effect. nih.govnih.govresearchgate.netnih.gov

| Enzyme | Substrate | Product | Metabolic Pathway | Kinetic Parameter (Example) | Supporting Citations |

|---|---|---|---|---|---|

| Carboxylesterase 1 (CES1) | Clopidogrel | Clopidogrel Carboxylic Acid (Inactive) | Inactivation | Vmax: 3558 ± 371 pmol/min/mg protein | researchgate.netnih.govresearchgate.net |

| Carboxylesterase 1 (CES1) | 2-oxo-clopidogrel | 2-oxo-clopidogrel Carboxylic Acid (Inactive) | Inactivation | Vmax: 158.1 ± 16.2 pmol/min/mg protein | nih.govresearchgate.netresearchgate.net |

Specific Role of Carboxylesterase 1 (CES1)

The primary role of CES1 is the hydrolysis of the ester bond in the clopidogrel molecule, a reaction that occurs predominantly in the liver. tandfonline.comnih.gov This metabolic step converts clopidogrel into an inactive carboxylic acid derivative. clinpgx.orgnih.gov It is estimated that approximately 85% of an oral dose of clopidogrel is rapidly hydrolyzed by CES1, thereby preventing its conversion to the active metabolite. nih.govtandfonline.com This extensive first-pass metabolism by CES1 significantly limits the bioavailability of the parent compound for the subsequent CYP-mediated activation steps. tandfonline.com

Furthermore, CES1 is also capable of hydrolyzing the intermediate metabolite, 2-oxo-clopidogrel, and the final active thiol metabolite itself, converting them into their respective inactive carboxylate forms. tandfonline.com This dual role of CES1, acting on both the parent drug and its metabolites, underscores its importance as a primary determinant of the systemic exposure to the active metabolite. tandfonline.com

The activity of CES1 can be influenced by several factors, including genetic polymorphisms and drug-drug interactions. tandfonline.comnih.gov Inhibition of CES1 has been shown to alter the metabolism of clopidogrel. nih.govnih.gov In vitro studies using human liver S9 fractions have demonstrated that co-incubation of clopidogrel with a CES1 inhibitor leads to a significant increase in the concentrations of clopidogrel, 2-oxo-clopidogrel, and the active metabolite, while the concentrations of the carboxylate metabolites are significantly decreased. researchgate.net

Genetic variations in the CES1 gene can also lead to deficient enzymatic activity. nih.gov Certain variants, such as G143E and D260fs, have been found to have completely impaired catalytic activity for the hydrolysis of clopidogrel and 2-oxo-clopidogrel. nih.govresearchgate.net This reduced CES1 function can result in a higher plasma concentration of the clopidogrel active metabolite, potentially enhancing its antiplatelet effect. nih.gov

The significant impact of CES1 on clopidogrel metabolism highlights its role as a key factor in the interindividual variability observed in the response to clopidogrel therapy. nih.govresearchgate.net

Research Findings on CES1-Mediated Clopidogrel Metabolism

Table 1: Effect of CES1 Inhibition on Clopidogrel Metabolite Concentrations in Human Liver S9 Fractions

| Compound | Concentration without CES1 Inhibitor | Concentration with CES1 Inhibitor | % Change |

| Clopidogrel | Baseline | Significantly Increased | - |

| 2-oxo-clopidogrel | Baseline | Significantly Increased | - |

| Clopidogrel Active Metabolite | Baseline | Significantly Increased | - |

| Carboxylate Metabolites | Baseline | Significantly Decreased | - |

| Data derived from studies on the co-incubation of clopidogrel with the CES1 inhibitor bis(4-nitrophenyl) phosphate. researchgate.net |

Table 2: Enzymatic Activity of CES1 Variants on Clopidogrel Hydrolysis

| CES1 Variant | Effect on Hydrolysis of Clopidogrel and 2-oxo-clopidogrel |

| Wild-type | Efficient hydrolysis |

| G143E | Completely impaired |

| D260fs | Completely impaired |

| G18V | No significant effect |

| S82L | No significant effect |

| A269S | No significant effect |

| Based on in vitro studies with cell S9 fractions prepared from wild-type and variant CES1 transfected cells. nih.gov |

Stereochemical Characterization and Isomeric Diversity of the Active Metabolite

Identification and Pharmacological Activity of Specific Stereoisomers (H4)

Research has identified a total of eight possible stereoisomers of the clopidogrel (B1663587) active metabolite. However, extensive pharmacological studies have revealed that only one of these isomers is responsible for the drug's antiplatelet activity. researchgate.net This pharmacologically active stereoisomer is designated as the H4 isomer.

The H4 isomer is characterized by a specific three-dimensional arrangement of its atoms, possessing an (S)-configuration at the C7 chiral center and a (Z)-configuration of the C3-C16 double bond. researchgate.net In vitro studies have confirmed that the H4 isomer is the only stereoisomer of clinical significance, potently and irreversibly inhibiting the P2Y12 receptor on platelets, which is crucial for platelet aggregation. clinpgx.org While some in vitro evidence suggests that the H2 isomer may exhibit some biological activity, the H4 isomer is considered the sole contributor to the antiplatelet effect observed in patients. clinpgx.org The other stereoisomers, including H1 and H3, are considered inactive.

Formation and Distribution of Diastereomeric Thiol Metabolites (H1-H4)

The conversion of the intermediate metabolite, 2-oxo-clopidogrel, to the final thiol active metabolite results in the formation of four main diastereomers, designated as H1, H2, H3, and H4. These diastereomers differ in their stereochemistry at the C4 and C7 chiral centers and the configuration of the exocyclic double bond.

The isomers H1 and H2 are classified as the trans or (E)-isomers, while H3 and H4 are the cis or (Z)-isomers. researchgate.net A critical finding in the study of clopidogrel's metabolism is that in clinical samples from patients treated with clopidogrel, only the cis-isomers, H3 and H4, are quantifiable in the plasma. nih.gov This indicates a high degree of stereoselectivity in the metabolic pathway within the human body.

The distribution of these isomers in plasma highlights the predominance of the pharmacologically active H4 isomer and its inactive diastereomer, H3. The table below, compiled from a study by Karaźniewicz-Łada et al. (2014), presents the pharmacokinetic parameters of the H3 and H4 isomers in patients receiving a 75 mg dose of clopidogrel. nih.gov

Pharmacokinetic Parameters of H3 and H4 Isomers in Patients

| Parameter | H3 Isomer (mean ± SD) | H4 Isomer (mean ± SD) |

|---|---|---|

| Cmax (ng/mL) | 5.29 ± 5.54 | 7.13 ± 6.32 |

| tmax (h) | 1.17 ± 0.76 | 0.83 ± 0.29 |

| AUCt (ng·h/mL) | 7.37 ± 6.71 | 11.30 ± 9.58 |

Data sourced from Karaźniewicz-Łada et al. (2014). nih.gov

As the data indicates, while both cis-isomers are present, the concentration of the active H4 isomer is generally higher than that of the inactive H3 isomer, underscoring the stereoselective nature of the metabolic process.

Mechanisms of Stereoselective Formation and S-Methylation

The stereoselective formation of the clopidogrel active metabolite is a complex process primarily governed by the action of cytochrome P450 (CYP) enzymes in the liver. The two-step oxidation of clopidogrel to its active thiol metabolite is a critical determinant of its antiplatelet efficacy.

The initial oxidation of clopidogrel to 2-oxo-clopidogrel is followed by a second oxidation to an unstable sulfenic acid intermediate, which is then reduced to the active thiol metabolite. nih.govmdpi.com The stereochemistry of the final active metabolite is determined during this second oxidative step. Several CYP isoenzymes are involved in this bioactivation, with CYP2C19 and CYP3A4 playing the most significant roles. nih.govnovapublishers.com

The preferential formation of the (Z)-isomers (H3 and H4) in vivo is a key aspect of this stereoselectivity. It is understood that the enzymatic environment of the CYP active sites dictates the orientation of the 2-oxo-clopidogrel molecule during oxidation, leading to the favored formation of the cis-double bond configuration. Genetic variations in CYP enzymes, particularly CYP2C19, can significantly impact the efficiency of this conversion and the resulting plasma concentrations of the active H4 metabolite, leading to inter-individual variability in clopidogrel response. nih.govnih.gov

Molecular Mechanisms of P2y12 Receptor Interaction and Antagonism by the Active Metabolite

Covalent and Irreversible Binding Characteristics to P2Y12 Receptor

The active metabolite of clopidogrel (B1663587) is characterized by a reactive thiol group that is central to its mechanism of action. This thiol group forms a covalent disulfide bridge with specific cysteine residues on the P2Y12 receptor. researchgate.netnih.govnih.govclinpgx.org This covalent bond formation results in the irreversible inhibition of the receptor, meaning the receptor is permanently inactivated for the lifespan of the platelet. researchgate.netecrjournal.comresearchgate.net The irreversible nature of this binding distinguishes clopidogrel from reversible P2Y12 inhibitors and contributes to its long-lasting antiplatelet effect. nih.gov The inhibition has been shown to be selective for the P2Y12 receptor, with no significant activity at other platelet purinergic receptors like P2Y1. nih.gov

Identification of Critical Cysteine Residues in P2Y12 Receptor Binding

One line of investigation suggests that the active metabolite forms disulfide bridges with two extracellular cysteine residues, namely Cys17 and Cys270. researchgate.netnih.govtandfonline.com Site-directed mutagenesis studies have indicated that both of these residues are targets for thiol reagents that mimic the action of the clopidogrel active metabolite. nih.govtandfonline.com Inactivation of the P2Y12 receptor by these reagents was significantly diminished when either Cys17 or Cys270 was mutated, and the effect was completely abolished when both were mutated. nih.gov

Conversely, other studies have pinpointed Cys97, located in the first extracellular loop of the P2Y12 receptor, as the crucial residue for the binding of the active metabolite. ecrjournal.comnih.govpnas.org Research using a series of receptors with individually mutated cysteine residues demonstrated that the disruption of P2Y12 receptor oligomers by the active metabolite was prevented when Cys97 was mutated. nih.govpnas.org

This discrepancy in the identified binding sites may reflect different experimental approaches and methodologies. It is plausible that the binding of the active metabolite involves a complex interaction with multiple cysteine residues, or that different experimental conditions favor the detection of interaction with specific residues.

Table 1: Reported Cysteine Residues in P2Y12 Receptor Interaction with Clopidogrel Active Metabolite

| Cysteine Residue(s) | Location | Supporting Evidence |

| Cys17 and Cys270 | Extracellular domains | Site-directed mutagenesis studies with thiol reagents. researchgate.netnih.govtandfonline.com |

| Cys97 | First extracellular loop | Studies on the disruption of P2Y12 receptor oligomers. ecrjournal.comnih.govpnas.org |

Modulation of P2Y12 Receptor Oligomerization and Membrane Localization

Recent findings have revealed a novel mechanism of action for the clopidogrel active metabolite that extends beyond simple receptor blockade. It has been demonstrated that P2Y12 receptors exist as functional homooligomeric complexes within specific microdomains of the platelet membrane known as lipid rafts. nih.govpnas.orgh1.co These lipid rafts are crucial for the proper functioning of the receptor. h1.conih.gov

The active metabolite of clopidogrel has been shown to disrupt these P2Y12 receptor oligomers, causing their breakdown into dimeric and monomeric forms. nih.govpnas.orgh1.co Concurrently, this disruption leads to the partitioning of the P2Y12 receptors out of the lipid rafts. nih.govpnas.orgh1.conih.gov The resulting monomeric and dimeric receptors, now located outside of these specialized membrane domains, are functionally impaired and unable to effectively bind their endogenous ligand, ADP. nih.govpnas.org This modulation of the receptor's quaternary structure and its localization within the cell membrane represents a key aspect of the irreversible antagonism exerted by the clopidogrel active metabolite.

Table 2: Effect of Clopidogrel Active Metabolite on P2Y12 Receptor Organization

| Parameter | Before Treatment | After Treatment with Clopidogrel Active Metabolite |

| Receptor State | Predominantly homooligomers | Breakdown into dimers and monomers nih.govpnas.org |

| Membrane Location | Concentrated in lipid rafts | Partitioned out of lipid rafts nih.govpnas.orgnih.gov |

| Receptor Function | Active and responsive to ADP | Inactive and unable to bind ADP effectively nih.govpnas.org |

Influence on Downstream Platelet Signal Transduction Pathways

The binding of the clopidogrel active metabolite to the P2Y12 receptor and the subsequent inhibition of ADP binding initiates a cascade of effects on downstream intracellular signaling pathways, ultimately leading to the suppression of platelet activation.

The P2Y12 receptor is a Gi-coupled receptor, and its activation by ADP normally leads to the inhibition of adenylyl cyclase, an enzyme responsible for the synthesis of cyclic adenosine (B11128) monophosphate (cAMP). researchgate.netnih.govnih.gov By blocking the P2Y12 receptor, the clopidogrel active metabolite prevents this ADP-mediated inhibition of adenylyl cyclase. researchgate.netclinpgx.orgsemanticscholar.org This effectively removes the brake that ADP puts on cAMP production.

As a direct consequence of the disinhibition of adenylyl cyclase, the intracellular levels of cAMP in platelets are increased. frontiersin.org Cyclic AMP is a crucial second messenger that plays a key role in inhibiting platelet activation. The elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates a number of intracellular proteins that suppress platelet function.

Table 3: Downstream Effects of P2Y12 Receptor Inhibition by Clopidogrel Active Metabolite

| Signaling Molecule/Process | Effect of P2Y12 Activation by ADP | Effect of P2Y12 Inhibition by Clopidogrel Active Metabolite |

| Adenylyl Cyclase | Inhibition | Disinhibition (activity restored) researchgate.netnih.gov |

| Intracellular cAMP | Decreased levels | Increased levels frontiersin.org |

| VASP Phosphorylation | Decreased | Increased researchgate.netnih.gov |

| Platelet Aggregation | Promoted | Inhibited researchgate.netclinpgx.org |

Pharmacogenomic Influences on Clopidogrel Active Metabolite Formation

Genetic Polymorphisms of Cytochrome P450 2C19 (CYP2C19)

The CYP2C19 enzyme is integral to both oxidative steps required to convert clopidogrel (B1663587) into its active form. ahajournals.orgnih.gov It is responsible for approximately 45% of the first step and 21% of the second step in this bioactivation pathway. ahajournals.orgnih.gov The gene encoding CYP2C19 is highly polymorphic, with numerous variants leading to a spectrum of enzyme activity, from complete absence to increased function. ahajournals.org These genetic differences are the most significant and well-documented predictors of variability in clopidogrel active metabolite levels. nih.govresearchgate.net

Loss-of-function (LOF) alleles are genetic variants that result in a nonfunctional or rapidly degraded enzyme. Individuals who inherit one or two of these alleles have a reduced capacity to metabolize clopidogrel.

CYP2C19*2 : This is the most common LOF allele in many populations, including those of European, Asian, and African descent. ahajournals.org It contains a genetic change (c.681G>A) that creates a premature stop codon, leading to the production of a truncated, nonfunctional protein. ahajournals.org

CYP2C19*3 : This allele also results in a premature stop codon, producing a nonfunctional protein. It is more common in East Asian populations. ahajournals.org

CYP2C19*4 and *5 : These are rarer LOF alleles that also impair enzyme function. clinpgx.org

Carriers of these LOF alleles, particularly those homozygous for them (e.g., 2/2), are classified as "poor metabolizers." They exhibit significantly impaired conversion of clopidogrel to its active metabolite. nih.govnih.gov Individuals with one LOF allele are termed "intermediate metabolizers" and also show reduced metabolic capacity compared to those with two normal-function alleles. nih.gov The presence of these alleles is a major factor in diminished clopidogrel responsiveness. ashpublications.orgahajournals.org

| Allele | Functional Consequence | Impact on CYP2C19 Enzyme | Effect on Active Metabolite Formation |

|---|---|---|---|

| CYP2C192 | Splicing defect leading to a premature stop codon | Nonfunctional, truncated protein | Significantly Reduced |

| CYP2C193 | Premature stop codon | Nonfunctional, truncated protein | Significantly Reduced |

| CYP2C194 | Mutation at the initiation codon | No protein production | Significantly Reduced |

| CYP2C195 | Amino acid substitution | Reduced enzyme activity | Reduced |

In contrast to LOF alleles, the CYP2C19*17 allele is a gain-of-function variant. It is characterized by a genetic change in the gene's regulatory region, which leads to increased transcription and, consequently, higher levels of the CYP2C19 enzyme. nih.gov Individuals carrying the *17 allele are classified as "rapid" or "ultrarapid" metabolizers. clevelandheartlab.com This enhanced enzyme activity leads to more efficient and increased formation of the clopidogrel active metabolite. nih.govahajournals.org While some studies suggest the *17 allele does not independently influence clinical outcomes, its association with increased metabolite formation is well-established. ahajournals.org

A direct and dose-dependent relationship exists between the CYP2C19 genotype and the plasma concentrations of the clopidogrel active metabolite. mdpi.com

Poor Metabolizers (PM) (e.g., 2/2, 2/3): These individuals have the lowest plasma concentrations of the active metabolite. nih.gov

Intermediate Metabolizers (IM) (e.g., 1/2, 1/3): These individuals have reduced active metabolite concentrations compared to extensive metabolizers. nih.gov

Extensive (Normal) Metabolizers (EM) (e.g., 1/1): These individuals have normal active metabolite formation and serve as the reference group. nih.gov

Ultrarapid Metabolizers (UM) (e.g., 1/17, 17/17): These individuals exhibit higher plasma concentrations of the active metabolite due to increased enzyme activity. nih.gov

Research has demonstrated that poor metabolizers require significantly higher doses of clopidogrel to achieve the same active metabolite exposure as extensive metabolizers. A study found that CYP2C192/2 poor metabolizers needed a 300 mg daily dose to achieve active metabolite concentrations similar to those seen in 1/1 extensive metabolizers taking a standard 75 mg dose. nih.govresearchgate.net

| Phenotype | Example Genotypes | CYP2C19 Enzyme Activity | Resulting CAM Plasma Concentration |

|---|---|---|---|

| Poor Metabolizer (PM) | 2/2, 2/3, 3/3 | Absent/Greatly Reduced | Significantly Lower |

| Intermediate Metabolizer (IM) | 1/2, 1/3, 2/17 | Decreased | Lower |

| Extensive Metabolizer (EM) | 1/1 | Normal | Normal/Reference Level |

| Ultrarapid Metabolizer (UM) | 1/17, 17/17 | Increased | Higher |

Genetic Variations in Other Cytochrome P450 Isoforms Involved in Metabolism

While CYP2C19 is the principal enzyme, other CYP isoforms also participate in the two-step conversion of clopidogrel. clinpgx.orgnih.gov These include CYP1A2, CYP2B6, CYP2C9, and CYP3A4/5. clinpgx.org The pharmacogenomic impact of these other enzymes is generally considered to be less significant than that of CYP2C19. nih.gov

CYP1A2 is involved in the initial metabolic step, converting clopidogrel to 2-oxo-clopidogrel. nih.gov However, studies investigating the impact of CYP1A2 genetic polymorphisms on clopidogrel's active metabolite levels and clinical response have not found a significant association. nih.govtandfonline.com To date, there is no strong evidence to suggest that common variants in the CYP1A2 gene are major determinants of clopidogrel active metabolite formation. nih.gov

CYP2B6 contributes to both the first and second oxidative steps of clopidogrel bioactivation. nih.govahajournals.org The influence of its genetic variants is an area of ongoing research with some mixed findings. Some studies have suggested that reduced-function CYP2B6 alleles are associated with a trend towards lower plasma exposure to the active metabolite. nih.gov For example, the CYP2B6*5 allele has been linked to higher on-treatment platelet reactivity in some patient populations. researchgate.net However, a large post-hoc analysis of the CHANCE trial did not find a statistically significant difference in the efficacy of clopidogrel treatment between carriers and noncarriers of specific CYP2B6 polymorphisms. ahajournals.orgnih.gov Therefore, while CYP2B6 is involved in the metabolic pathway, the clinical and pharmacokinetic relevance of its polymorphisms in modulating active metabolite levels appears to be less pronounced than that of CYP2C19. tandfonline.com

Polymorphisms in CYP2C9

The cytochrome P450 enzyme CYP2C9 is involved in the two-step metabolic activation of clopidogrel, although its role is considered secondary to that of CYP2C19. nih.govclinpgx.orgclinpgx.org Genetic variations in the CYP2C9 gene, particularly loss-of-function (LoF) alleles, have been shown to influence the plasma concentrations of the clopidogrel active metabolite. The most common LoF variants with reduced enzymatic activity are CYP2C92 (rs1799853) and CYP2C93 (rs1057910). nih.gov

Studies have demonstrated that individuals carrying CYP2C9 loss-of-function variants have decreased exposure to the active metabolite of clopidogrel. nih.govnih.gov In a study involving 74 healthy subjects receiving a 300 mg dose of clopidogrel, those with CYP2C9 LoF variants showed significantly lower maximum plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC) for the active metabolite. nih.gov Specifically, the presence of these variants was associated with a lower AUC(0-24) (P = 0.043) and a lower Cmax (P = 0.006). nih.gov This reduced pharmacokinetic exposure was also linked to a diminished pharmacodynamic response, with carriers of the CYP2C9*3 allele in particular exhibiting higher on-clopidogrel platelet reactivity. nih.govnih.gov

| Genetic Variant | Effect on Clopidogrel Active Metabolite | Reference |

| CYP2C92 (rs1799853) | Decreased exposure (Lower Cmax and AUC) | nih.govnih.gov |

| CYP2C93 (rs1057910) | Decreased exposure (Lower Cmax and AUC) | nih.govnih.gov |

Polymorphisms in CYP3A4/5

Research has also shown that potent inhibitors of CYP3A4, such as ketoconazole (B1673606), can decrease the formation of the clopidogrel active metabolite, highlighting the enzyme's role in the metabolic pathway. mdpi.com However, the direct influence of common CYP3A4/5 genetic polymorphisms on active metabolite levels appears to be less pronounced than that of CYP2C19 variants. nih.govnih.gov

Genetic Variations in Drug Transporters and Auxiliary Enzymes

ATP-Binding Cassette Subfamily B Member 1 (ABCB1) Polymorphisms

The ATP-Binding Cassette Subfamily B Member 1 (ABCB1) gene encodes for P-glycoprotein, an efflux transporter found in the intestines that influences the absorption of many drugs, including clopidogrel. clinpgx.orgtandfonline.com Genetic variations in ABCB1 can, therefore, affect the bioavailability of clopidogrel before it reaches the liver for metabolic activation.

Carboxylesterase 1 (CES1) Genetic Variants

Carboxylesterase 1 (CES1) is a key enzyme in the primary metabolic pathway of clopidogrel, responsible for hydrolyzing approximately 85% of an oral dose into an inactive carboxylic acid derivative. clinpgx.orgmdpi.comnih.gov This pathway competes directly with the CYP450-mediated bioactivation pathway. nih.gov Therefore, genetic variants that reduce the function of CES1 can lead to a greater proportion of the parent drug being available for conversion into the active metabolite. nih.govresearchgate.net

A significant functional variant in the CES1 gene is G143E (rs71647871). nih.govnih.gov The 143E allele leads to impaired catalytic activity of the CES1 enzyme. nih.govresearchgate.net Studies have shown that individuals carrying the CES1 143E-allele have significantly higher plasma concentrations of the clopidogrel active metabolite compared to those with the 143G/G genotype. nih.gov In one study, heterozygotes for the G143E variant had active metabolite levels of 30.3 ± 6.1 ng/ml, compared to 19.0 ± 0.4 ng/ml in wild-type homozygotes (P=0.001). nih.gov This increased formation of the active metabolite in carriers of the reduced-function CES1 variant translates to a greater antiplatelet response. nih.govclinpgx.org

| Genetic Variant | Effect on CES1 Activity | Impact on Clopidogrel Active Metabolite Formation | Reference |

| G143E (rs71647871) | Impaired hydrolysis of clopidogrel | Significantly increased plasma concentration | nih.govnih.govclinpgx.org |

| D260fs | Completely impaired hydrolysis of clopidogrel | Associated with higher plasma concentrations | nih.govresearchgate.net |

Paraoxonase 1 (PON1) Genetic Variants

Paraoxonase 1 (PON1) is an esterase that was initially proposed to be a key enzyme in the conversion of the intermediate 2-oxo-clopidogrel to its active thiol metabolite. nih.govahajournals.org Early research suggested that a common polymorphism in the PON1 gene, Q192R (rs662), was a major determinant of clopidogrel response, with the 192Q allele associated with lower active metabolite concentrations and reduced platelet inhibition. nih.govahajournals.org

However, these initial findings have not been supported by subsequent, larger-scale studies and meta-analyses. nih.govahajournals.orgnih.gov Multiple studies have failed to find a significant association between the PON1 Q192R genotype and the pharmacokinetics of the clopidogrel active metabolite, pharmacodynamic response, or clinical outcomes in patients treated with clopidogrel. ahajournals.orgnih.gov For example, a study involving 275 healthy subjects found no association between the Q192R variant and active drug metabolite levels (P = 0.62). nih.gov Furthermore, no correlation was observed between serum paraoxonase activity and post-clopidogrel platelet aggregation. nih.gov Based on current evidence, PON1 genetic variants are not considered to be significant determinants of clopidogrel active metabolite formation in vivo. ahajournals.org

Genome-Wide Association Studies (GWAS) Identifying Genetic Loci Influencing Active Metabolite Formation

To identify novel genetic determinants of clopidogrel's metabolic activation, researchers have conducted genome-wide association studies (GWAS). nih.govscispace.com A key advantage of this approach is the direct measurement of circulating clopidogrel active metabolite levels, providing a more precise pharmacokinetic phenotype compared to pharmacodynamic measures like platelet aggregation. nih.govnih.gov

The first GWAS of clopidogrel active metabolite concentration, conducted in 513 healthy participants, confirmed that the CYP2C19 locus on chromosome 10 is the strongest genetic determinant of active metabolite formation (P=9.5×10⁻¹⁵). nih.govnih.gov This finding aligns with numerous previous candidate gene studies.

Crucially, this GWAS also identified novel, genome-wide significant variants in other loci that influence active metabolite levels. nih.govscispace.com These included:

Chromosome 3p25: The variant rs187941554 showed a highly significant association with active metabolite levels (P=3.3×10⁻¹¹). nih.govnih.gov

Chromosome 17q11: The variant rs80343429 was also identified as having a genome-wide significant association (P=1.3×10⁻⁸). nih.govnih.gov

In addition to these, the study identified six other loci that showed suggestive evidence of an association (P≤1.0×10⁻⁶). nih.govnih.gov Four of these eight newly identified loci also demonstrated nominal associations with on-clopidogrel ADP-stimulated platelet aggregation, linking these pharmacokinetic variants to a pharmacodynamic effect. nih.gov These GWAS findings have successfully pinpointed novel genetic loci beyond the well-established CYP2C19 that play a significant role in the formation of the clopidogrel active metabolite. nih.govscispace.com

| Locus | SNP | P-value for Association with Active Metabolite Level | Reference |

| CYP2C19 | - | 9.5×10⁻¹⁵ | nih.govnih.gov |

| Chromosome 3p25 | rs187941554 | 3.3×10⁻¹¹ | nih.govnih.gov |

| Chromosome 17q11 | rs80343429 | 1.3×10⁻⁸ | nih.govnih.gov |

Discovery of Novel Chromosomal Loci (e.g., 3p25, 17q11)

Genome-wide association studies (GWAS) have been instrumental in identifying novel genetic variants that influence the circulating levels of clopidogrel's active metabolite. A landmark GWAS, the first of its kind to directly measure clopidogrel active metabolite concentrations in a cohort of 513 healthy participants, confirmed the significant role of the CYP2C19 locus as the primary genetic determinant of active metabolite formation. nih.govnih.govucla.edu However, this study also brought to light novel, genome-wide significant variants on other chromosomes that contribute to this variability. nih.govnih.govucla.edu

Specifically, novel variants on chromosome 3p25 and 17q11 were identified as being significantly associated with the concentration of the clopidogrel active metabolite. nih.govnih.govucla.eduresearchgate.net The variant on chromosome 3p25 is identified as rs187941554, and the one on chromosome 17q11 is rs80343429. nih.govnih.govresearchgate.net In addition to these, the study identified six other loci that showed a suggestive association with the formation of the active metabolite. nih.govnih.govucla.edu

Subsequent analyses have explored the potential functional relevance of these newly identified loci. For instance, some of the identified single nucleotide polymorphisms (SNPs) on chromosome 3p25 are located near the ATP2B2 gene, which encodes a plasma membrane calcium transporter expressed in the liver. nih.gov Another notable finding was a variant within the Ring Finger Nuclease 2 (RNF2) gene on chromosome 1p25, which is known to interact with P-glycoprotein, a key transporter involved in the intestinal absorption of clopidogrel. nih.gov

Below is an interactive data table summarizing the findings from the GWAS on novel loci associated with clopidogrel active metabolite levels.

| Chromosomal Locus | Variant (SNP) | P-value | Associated Gene (if applicable) |

|---|---|---|---|

| 3p25 | rs187941554 | 3.3 x 10-11 | RAD18 |

| 17q11 | rs80343429 | 1.3 x 10-8 | ASIC2 |

| 21q21.1 | rs79172967 | 1.3 x 10-7 | N/A |

| 1p34.1 | rs72392086 | 1.6 x 10-7 | RNF2 |

| 7q21.3 | rs73407739 | 2.2 x 10-7 | LOC101927497 |

Estimation of Heritability and Genetic Contribution to Metabolic Variability

The substantial inter-individual differences in the response to clopidogrel have long suggested a strong hereditary component. nih.govscispace.com Studies have estimated that up to 73% of the variation in clopidogrel's efficacy is heritable. scispace.comahajournals.org This high degree of heritability underscores the significant role that genetic factors play in determining an individual's ability to metabolize clopidogrel and, consequently, their clinical response to the drug.

The well-documented polymorphisms in the CYP2C19 gene, particularly the loss-of-function allele CYP2C192, are the most significant and widely studied genetic determinants of clopidogrel active metabolite levels. researchgate.net Carriers of this allele exhibit reduced formation of the active metabolite, which can lead to diminished antiplatelet effects. nih.gov It is estimated that the CYP2C192 variant alone can account for approximately 12% of the variation in on-treatment platelet reactivity. researchgate.net

The following table provides a breakdown of the estimated contributions of various genetic factors to the variability in clopidogrel active metabolite formation.

| Genetic Factor | Estimated Contribution to Variability | Key Findings |

|---|---|---|

| Overall Heritability | Up to 73% of the variation in clopidogrel efficacy is estimated to be heritable. scispace.comahajournals.org | A large portion of the inter-individual variability in response to clopidogrel is genetically determined. |

| CYP2C19 Locus | The strongest genetic determinant of active metabolite formation (P=9.5 x 10-15). nih.govnih.govucla.edu The CYP2C19\2* allele accounts for ~12% of the variation in platelet reactivity. researchgate.net | Polymorphisms in this gene are the primary and most well-established cause of genetic variability in clopidogrel metabolism. |

| Novel Loci (e.g., 3p25, 17q11) | Genome-wide significant association with active metabolite levels (P=3.3 x 10-11 for 3p25 and P=1.3 x 10-8 for 17q11). nih.govnih.govresearchgate.net | These loci represent newly identified contributors to the genetic variability of clopidogrel metabolism, independent of CYP2C19. |

Mechanistic Investigations of Drug Drug Interactions Affecting Active Metabolite Formation

Cytochrome P450-Mediated Drug-Drug Interactions

The primary pathway for clopidogrel (B1663587) activation involves several CYP isoforms, with CYP2C19 playing a major role in both oxidative steps and CYP3A4 contributing significantly to the second step. nih.govnih.gov Other enzymes like CYP1A2, CYP2B6, and CYP2C9 are also involved to a lesser extent. nih.govthoracickey.com Interactions that inhibit these key enzymes can lead to reduced concentrations of the active metabolite, potentially compromising its therapeutic effect.

CYP2C19 is considered a major contributor to the formation of the clopidogrel active metabolite. nih.govcertara.com.cn Its contribution is estimated to be between 58% and 74% in individuals who are intermediate, extensive, or ultrarapid metabolizers for this enzyme. nih.govcertara.com.cn Consequently, drugs that inhibit CYP2C19 can significantly reduce the bioactivation of clopidogrel. youtube.comyoutube.com

Omeprazole (B731), a commonly used proton pump inhibitor (PPI), is a known mechanism-based inhibitor of CYP2C19. nih.govresearchgate.net Co-administration of omeprazole with clopidogrel has been shown to decrease the exposure to clopidogrel's active metabolite, thereby reducing its antiplatelet action. youtube.comahajournals.org In vitro studies have determined the kinetics of this inhibition, identifying a K(I) of 8.56 μM and a K(inact) of 0.156 min⁻¹ for omeprazole's effect on CYP2C19. nih.govresearchgate.net The interaction is clinically relevant as both medications are often prescribed to patients with cardiovascular diseases. jacc.org Other PPIs, such as lansoprazole (B1674482) and esomeprazole, also inhibit CYP2C19 and can interfere with clopidogrel activation. researchgate.netgoodrx.com

| CYP2C19 Metabolizer Phenotype | Estimated CYP2C19 Contribution (%) |

|---|---|

| Intermediate Metabolizers (IMs) | 58 - 67% |

| Extensive Metabolizers (EMs) | 58 - 72% |

| Ultrarapid Metabolizers (UMs) | 56 - 74% |

Data derived from clinical studies analyzing active metabolite exposure in various genetic polymorphic populations. nih.govcertara.com.cn

CYP3A4 is another key enzyme involved in clopidogrel's metabolic activation, particularly in the second oxidative step. nih.govnih.gov Inhibitors of CYP3A4 can, therefore, also impair the formation of the active metabolite. Components of grapefruit juice are potent inhibitors of intestinal CYP3A4 and have also been shown to inhibit CYP2C19. nih.govresearchgate.net

A randomized crossover study involving 14 healthy volunteers demonstrated the profound impact of grapefruit juice on the pharmacokinetics of the clopidogrel active metabolite. Ingesting grapefruit juice for three days prior to a single dose of clopidogrel led to a marked decrease in the systemic exposure to the active metabolite, while the concentration of the parent clopidogrel compound was not significantly affected. nih.gov This suggests that the interaction primarily occurs during the first-pass metabolism in the intestine and liver, preventing the prodrug's conversion. researchgate.net The potent inactivation of intestinal CYP3A4 by grapefruit juice constituents is a key mechanism behind this interaction. nih.gov

| Pharmacokinetic Parameter | Reduction with Grapefruit Juice (% of Control) | 95% Confidence Interval | P-value |

|---|---|---|---|

| Peak Plasma Concentration (Cmax) | 13% | 11 - 17% | <0.001 |

| Area Under the Curve (AUC₀₋₃ₕ) | 14% | 12 - 17% | <0.001 |

Data from a randomized crossover study in 14 healthy volunteers. nih.govresearchgate.net

Other potent CYP3A inhibitors, such as the antifungal agent ketoconazole (B1673606) and the protease inhibitor ritonavir, have also been shown to decrease the formation of the clopidogrel active metabolite. nih.govhelsinki.fi

Non-Cytochrome P450 Mediated Drug-Drug Interactions

Furthermore, approximately 85% of an absorbed clopidogrel dose is rapidly hydrolyzed by esterases, primarily carboxylesterase 1 (CES1), into an inactive carboxylic acid derivative. jacc.orgnih.govthoracickey.com This metabolic pathway is a major competing route to the CYP-dependent activation pathway. nih.gov To date, specific drug-drug interactions involving the inhibition of esterases to shunt more clopidogrel toward the active pathway have not been fully characterized as a primary mechanism of clinical DDIs. However, this pathway represents a potential, though less explored, site for interactions that could indirectly influence the formation of the active metabolite.

Advanced Methodologies for the Study and Analysis of Clopidogrel Active Metabolite

In Vitro Models for Metabolic Pathway Elucidation

In vitro systems are indispensable for dissecting the enzymatic processes involved in the conversion of clopidogrel (B1663587) to its active thiol metabolite. These models allow for the investigation of metabolic pathways in a controlled environment, free from the physiological complexities of in vivo studies.

Human liver microsomes (HLMs) are subcellular fractions of hepatocytes that contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. They serve as a standard and vital tool for studying the hepatic biotransformation of drugs.

Research utilizing HLMs has been fundamental in demonstrating the hepatic origin of clopidogrel's activity. nih.gov Early studies established that clopidogrel is inactive in vitro and requires metabolic activation by liver enzymes to exert its pharmacological effect. nih.gov Incubations of the intermediate metabolite, 2-oxo-clopidogrel, with HLMs led to the successful in vitro generation and subsequent purification of the active metabolite. nih.govresearchgate.net This was a pivotal step, enabling its structural characterization.

Studies using HLMs have also helped to identify the specific CYP enzymes involved. For instance, initial investigations concluded that the formation of 2-oxo-clopidogrel was mediated by CYP3A oxidation. nih.govresearchgate.net The use of HLMs from "young" and "old" donors has also been explored to investigate potential age-related differences in the metabolic activation of clopidogrel. researchgate.net

To pinpoint the contribution of individual CYP isozymes to clopidogrel's metabolism, researchers utilize recombinant cytochrome P450 enzymes. These are specific human CYP enzymes expressed in cell lines (e.g., insect cells or E. coli), which allows for the study of each enzyme's metabolic activity in isolation.

The bioactivation of clopidogrel is a two-step oxidative process, and recombinant CYPs have been instrumental in identifying the key enzymes in each step. clinpgx.orgnih.gov However, the findings have sometimes been inconsistent across different studies, reflecting the complexity of the metabolic pathway. nih.govresearchgate.net

For the first step, the conversion of clopidogrel to 2-oxo-clopidogrel, various CYP enzymes have been implicated. Some studies using cDNA-expressed P450 isoforms identified CYP1A2, CYP2B6, and CYP2C19 as the primary catalysts. novapublishers.com Other investigations using genetically engineered microsomes containing single human P450 isozymes concluded that CYP3A4 and CYP3A5 metabolized clopidogrel at a significantly higher rate than other P450s. researchgate.netnih.gov There is general agreement on the involvement of CYP1A2 and CYP2B6 in this initial oxidation. nih.govresearchgate.net

For the second step, the conversion of 2-oxo-clopidogrel to the active thiol metabolite, multiple enzymes also appear to play a role. Studies suggest that CYP2B6, CYP2C9, CYP2C19, and CYP3A4 all contribute to the formation of the active metabolite from the 2-oxo intermediate. novapublishers.com Research has shown that while several CYPs, including CYP3A4, CYP2B6, and CYP2C19, can generate the active metabolite, CYP3A4 and CYP2B6 may do so more efficiently than CYP2C19. ahajournals.org The relative contributions of these enzymes remain a subject of investigation, with some data indicating CYP2C19 contributes substantially to both oxidative steps, while CYP3A4 is significant in the second step. novapublishers.com

| Metabolic Step | CYP Isozyme | Observed Contribution | Reference |

|---|---|---|---|

| Step 1: Clopidogrel → 2-oxo-clopidogrel | CYP1A2 | Contributes to formation; estimated at 35.8% in one study. | nih.govnovapublishers.com |

| CYP2B6 | Contributes to formation; estimated at 19.4% in one study. | nih.govnovapublishers.com | |

| CYP2C19 | Considered a contributor; estimated at 44.9% in one study, though other studies show minimal activity. | nih.govnovapublishers.com | |

| CYP3A4/5 | Identified as metabolizing clopidogrel at a significantly high rate. | researchgate.netnih.gov | |

| Step 2: 2-oxo-clopidogrel → Active Metabolite | CYP2B6 | Contributes to formation; estimated at 32.9% in one study. | novapublishers.com |

| CYP2C9 | Contributes to formation; estimated at 6.76% in one study. | novapublishers.com | |

| CYP2C19 | Contributes to formation; estimated at 20.6% in one study. | novapublishers.com | |

| CYP3A4 | Significant contributor; estimated at 39.8% in one study. | novapublishers.com |

Sophisticated Analytical Chemistry Techniques

The chemical properties of the clopidogrel active metabolite—specifically its reactive thiol group, which makes it highly unstable, and its stereochemical complexity—demand the use of highly advanced and sensitive analytical methods for its quantification and structural analysis.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative determination of the clopidogrel active metabolite in biological samples like human plasma. nih.gov Its high sensitivity and specificity allow for accurate measurement of the low concentrations typical of this labile metabolite.

A critical challenge in quantification is the instability of the active metabolite's thiol group. To overcome this, samples require immediate stabilization upon collection. nih.gov This is achieved by derivatizing the thiol group with an alkylating agent, such as 2-bromo-3'-methoxyacetophenone or 3-methoxyphenacyl bromide (MPBr), which forms a stable thioether derivative. nih.govresearchgate.net

Validated LC-MS/MS methods typically involve a one-step protein precipitation with acetonitrile, followed by separation using reverse-phase chromatography on a C8 or C18 column. nih.govjbr-pub.org.cn The stable derivative is then detected and quantified by tandem mass spectrometry, often using electrospray ionization (ESI) in positive mode. nih.govresearchgate.net These methods are highly robust, with short analysis times and excellent linearity, precision, and accuracy. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Linearity Range | 0.5 to 250 ng/mL | nih.gov |

| Lower Limit of Quantification (LOQ) | 0.8 ng/mL | nih.gov |

| Intra-day Precision (CV%) | < 17% | nih.gov |

| Inter-day Precision (CV%) | < 17% | nih.gov |

| Accuracy (RE%) | 1.7% to 7.5% | nih.gov |

| Sample Analysis Time | ~5 minutes | nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy has been an essential technique for the definitive structural elucidation of the clopidogrel active metabolite. nih.govresearchgate.net While mass spectrometry provides information on the mass and fragmentation of a molecule, NMR provides detailed information about the atomic connectivity and stereochemistry.

Due to the metabolite's extreme instability, structural studies were performed on a stabilized derivative, often formed by reacting the metabolite with acrylonitrile. nih.govresearchgate.net A combination of mass spectrometry and various NMR experiments was used to piece together the structure. nih.gov The data suggested a primary chemical structure of 2-[1-[1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-sulfanyl-3-piperidinylidene]acetic acid. nih.govresearchgate.net Advanced NMR techniques, such as COSY, HSQC, and HMBC, were employed to assign the complex structure and confirm the connectivity of the atoms. hyphadiscovery.com These analyses, in conjunction with other methods, ultimately revealed that the active metabolite possesses an S configuration at the C7 carbon and a Z configuration at the C3-C16 double bond. nih.govresearchgate.net

The chemical structure of the clopidogrel active metabolite allows for the existence of eight potential stereoisomers. nih.gov However, only one of these isomers is biologically active. nih.govresearchgate.net Chiral supercritical fluid chromatography (SFC) is a powerful technique that has been successfully applied to resolve these different stereoisomers. nih.gov

SFC offers advantages over traditional chiral liquid chromatography, including faster analysis times and reduced use of toxic organic solvents. chromatographyonline.comchromatographyonline.com For the separation of clopidogrel enantiomers and its metabolite's stereoisomers, packed column SFC methods have been developed. scirp.orgresearchgate.net These methods typically use a mobile phase consisting of supercritical carbon dioxide with an organic modifier, such as methanol (B129727) or 2-propanol. scirp.orgresearchgate.net The choice of the chiral stationary phase (CSP) is critical for achieving separation. Studies have shown that a Chiralcel OD-H column provides excellent separation properties for clopidogrel enantiomers. scirp.orgresearchgate.net The separation is highly dependent on the type and content of the modifier used in the mobile phase. scirp.org This technique was instrumental in isolating the individual stereoisomers of the active metabolite, which allowed for the identification of the single, biologically active form. nih.govresearchgate.net

Chemical Derivatization Strategies for Thiol Metabolite Stabilization

The active metabolite of clopidogrel is characterized by a reactive thiol group, which makes it highly unstable in biological matrices like plasma. mdpi.com This instability poses a significant challenge for its accurate quantification in pharmacokinetic and pharmacodynamic studies. researchgate.netresearchgate.net The thiol group can readily form disulfide bonds with itself, endogenous molecules such as cysteine or glutathione (B108866), or plasma proteins. researchgate.netnovapublishers.com To overcome this, chemical derivatization is an essential strategy employed immediately after blood collection to stabilize the metabolite for analysis. researchgate.net

This process involves blocking the reactive thiol group with an alkylating reagent, forming a stable derivative that can be accurately measured, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov The selection of the derivatizing agent is critical to ensure a rapid and complete reaction without interfering with the analysis of the parent drug or other metabolites. researchgate.netnih.gov

Several alkylating reagents have been successfully used for this purpose. The most common are α-bromoacetophenone derivatives. researchgate.netnih.gov For instance, 2-bromo-3'-methoxyacetophenone (MPB or BMAP) is widely used to form a stable derivative, often referred to as CAMD (clopidogrel active metabolite derivative). researchgate.netnih.govsigmaaldrich.com Another effective reagent is 3-methoxyphenacyl bromide (MPBr). researchgate.net The derivatization reaction must be immediate upon sample collection to prevent degradation of the active metabolite. researchgate.net This stabilization technique has been fundamental in enabling reliable measurement of the active metabolite's concentration in clinical and research settings. researchgate.netsigmaaldrich.com

Table 1: Common Derivatizing Agents for Clopidogrel Active Metabolite Stabilization

| Derivatizing Agent | Abbreviation | Purpose |

|---|---|---|

| 2-bromo-3'-methoxyacetophenone | MPB / BMAP | Blocks the reactive thiol group to form a stable derivative (CAMD) for quantification. researchgate.netresearchgate.netnih.gov |

| 3-methoxyphenacyl bromide | MPBr | Used as an alkylating reagent to stabilize the active metabolite in whole blood. researchgate.net |

Computational and Molecular Modeling Approaches

Computational and molecular modeling techniques have become indispensable tools for understanding the molecular mechanisms of drug action. ijpsr.com For the clopidogrel active metabolite, these approaches provide critical insights into its interaction with the P2Y12 receptor, helping to rationalize its pharmacological activity and guide the design of new therapeutic agents. ijpsr.comijpsr.com

Molecular Docking Simulations of Active Metabolite-P2Y12 Receptor Interactions

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. ijpsr.comijpsr.com In the case of clopidogrel's active metabolite, docking simulations have been instrumental in elucidating its binding mode within the P2Y12 receptor. ijpsr.com

Studies have shown that the active metabolite forms an irreversible disulfide bond with a cysteine residue on the P2Y12 receptor, which is a key aspect of its mechanism of action. pnas.orgnih.gov Docking simulations help identify the specific cysteine residues that are most likely to be involved in this covalent interaction. pnas.orgnih.gov Beyond the covalent bond, these simulations reveal other crucial non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity and specificity of the metabolite for the P2Y12 receptor. ijpsr.comijpsr.com These interactions stabilize the initial binding of the metabolite, positioning its thiol group correctly to react with the receptor's cysteine residue. researchgate.net

Research has identified key amino acid residues within the P2Y12 binding pocket that interact with the active metabolite. ijpsr.com Understanding these interactions at an atomic level is crucial for explaining the drug's potency and for designing novel P2Y12 inhibitors with improved profiles. ijpsr.com

Table 2: Summary of Molecular Docking Findings for Clopidogrel Active Metabolite and P2Y12 Receptor

| Parameter | Finding | Significance |

|---|---|---|

| Binding Site | Identified within the transmembrane helices of the P2Y12 receptor. | Confirms the target site for the drug's antiplatelet effect. ijpsr.com |

| Key Interaction Type | Covalent disulfide bridge formation. | Explains the irreversible inhibition of the P2Y12 receptor. pnas.orgnih.gov |

| Involved Receptor Residue | Cysteine residues (e.g., Cys97). nih.gov | Pinpoints the specific amino acid responsible for the covalent bond. |

| Non-Covalent Interactions | Hydrogen bonds and hydrophobic interactions. ijpsr.comijpsr.com | Stabilize the ligand in the binding pocket prior to covalent bond formation. |

| Computational Tools Used | AutoDock, Discovery Studio. ijpsr.comijpsr.com | Standard software platforms for performing molecular docking simulations. |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijpsr.com For P2Y12 inhibitors like clopidogrel, QSAR studies can identify the key molecular features (physicochemical properties, descriptors, and structural motifs) that are critical for potent antiplatelet activity.

While specific QSAR studies focusing solely on the clopidogrel active metabolite are not extensively detailed in the literature, the principles of QSAR are applied in the broader context of designing and optimizing thienopyridine derivatives and other P2Y12 antagonists. ijpsr.comjapsonline.com These studies help to build predictive models that can screen new, un-synthesized compounds for their potential activity. By analyzing a set of known P2Y12 inhibitors, QSAR models can determine, for example, how changes in lipophilicity, electronic properties, or the size and shape of different parts of the molecule affect its ability to inhibit the receptor. This information is invaluable for the rational design of new drug candidates with potentially higher efficacy or better metabolic stability. jppres.com

Molecular Dynamics Simulations of Receptor-Ligand Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. jppres.comnih.gov MD simulations of the clopidogrel active metabolite bound to the P2Y12 receptor provide deeper insights into the stability of the complex and the conformational changes that may occur upon binding. nih.gov

These simulations can assess the stability of the covalent bond formed between the metabolite and the receptor under physiological conditions. jppres.com By tracking metrics like the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time (e.g., 100 nanoseconds), researchers can evaluate the stability of the binding pose predicted by docking. jppres.comresearchgate.net A stable complex will show minimal fluctuations in RMSD values. jppres.com

Furthermore, MD simulations have been used to study the influence of the cell membrane environment on the P2Y12 receptor's function and its interaction with ligands. nih.gov It has been shown that the active metabolite disrupts homooligomers of the P2Y12 receptor and causes them to partition out of specialized membrane microdomains known as lipid rafts. pnas.orgnih.govnih.gov MD simulations can help model these complex processes, showing how the ligand's binding can induce conformational changes in the receptor that affect its interaction with other proteins and its localization within the cell membrane. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| Clopidogrel |

| Clopidogrel active metabolite |

| 2-oxo-clopidogrel |

| 2-bromo-3'-methoxyacetophenone (MPB / BMAP) |

| 3-methoxyphenacyl bromide (MPBr) |

| Acrylonitrile |

| Cysteine |

| Glutathione |

| Adenosine (B11128) diphosphate (B83284) (ADP) |

| Aspirin |

| Ticlopidine (B1205844) |

| Prasugrel |

| Ticagrelor |

Q & A

Q. What enzymatic pathways are responsible for clopidogrel bioactivation into its active metabolite?

Clopidogrel undergoes a two-step hepatic bioactivation. The first step (oxidation to 2-oxo-clopidogrel) is mediated by CYP1A2 (35.8%), CYP2B6 (19.4%), and CYP2C19 (44.9%). The second step (hydrolysis to the active thiol metabolite) involves CYP2B6 (32.9%), CYP2C9 (6.76%), CYP2C19 (20.6%), and CYP3A4 (39.8%). Carboxylesterase 1 also hydrolyzes clopidogrel to inactive metabolites, competing with the CYP-mediated pathway .

Q. What methodologies are used to quantify the clopidogrel active metabolite in plasma?

Ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) with derivatization agents like 2-bromo-3'-methoxyacetophenone (BMAP) or 3'-methoxyacetophenone (MPB) is standard. BMAP stabilizes the labile thiol group, forming a stable derivative (CAM-D). Validation parameters include linearity (1–100 ng/mL for CAM-D), precision (intra-day CV ≤7%), and stability assessments under varying storage conditions .

Q. Why is the clopidogrel active metabolite challenging to detect in pharmacokinetic studies?

The metabolite is highly unstable due to its reactive thiol group, requiring immediate derivatization (e.g., BMAP) in blood collection tubes. Without stabilization, >90% degrades within 30 minutes. Analytical methods must differentiate between inactive isomers (H1, H3) and active isomers (H2, H4) using chiral chromatography .

Advanced Research Questions

Q. How do CYP2C19 genetic polymorphisms influence clopidogrel active metabolite pharmacokinetics?

CYP2C19 reduced-function alleles (*2, *3) decrease active metabolite exposure by 32.4% and reduce platelet inhibition by 9 percentage points. Physiologically based pharmacokinetic (PBPK) models show CYP2C19 poor metabolizers have 53% higher cardiovascular event risk. Ultrarapid metabolizers (*17 allele) exhibit enhanced metabolite formation, requiring dose adjustments .

Q. What experimental designs address interindividual variability in clopidogrel bioactivation?

Genome-wide association studies (GWAS) in cohorts like the PAPI Study (n=513) identify CYP2C19 as the primary genetic determinant (p=9.5×10<sup>−28</sup>). Novel loci on 3p25 (rs187941554) and 17q11 (rs80343429) further explain variability. In vitro models using human liver microsomes and recombinant CYP enzymes quantify enzyme-specific contributions (e.g., CYP3A4 contributes 39.8% to the second oxidative step) .

Q. How does clopidogrel’s bioactivation efficiency compare to prasugrel?

Clopidogrel’s active metabolite formation is 50-fold less efficient (0.164 vs. 8.68 µL/min/mg protein) and more variable (CV=120% vs. 76%) due to carboxylesterase-mediated hydrolysis (90% to inactive metabolites) and CYP-dependent oxidation variability. Prasugrel’s thiolactone intermediate is less prone to hydrolysis .

Q. What non-genetic factors affect active metabolite stability and variability?

Glutathione (GSH) and oxidoreductases (e.g., glutaredoxin) modulate thiol-disulfide equilibrium, impacting metabolite stability. Drug-drug interactions (e.g., CYP3A4 inhibitors like dronedarone) reduce metabolite formation by 40%. Pre-analytical variables (e.g., blood collection temperature) also influence degradation rates .

Q. How are physiologically based pharmacokinetic (PBPK) models validated for clopidogrel?

Dynamic PBPK models integrate CYP2C19 phenotypes (poor, intermediate, extensive, ultrarapid metabolizers) and simulate loading/maintenance doses. Validation uses AUC0–24 comparisons from clinical trials and drug-drug interaction studies (e.g., with dronedarone). Interindividual variability is assessed via virtual population trials .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.